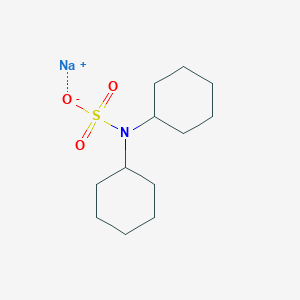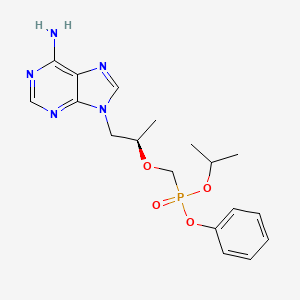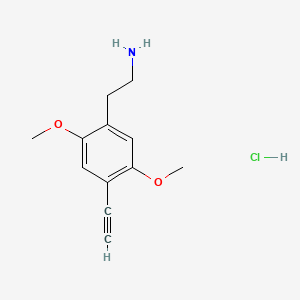
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride, commonly known as 2C-YN HCl, is a synthetic compound belonging to the phenethylamine class. It is an analog of phenethylamine and is known for its psychedelic properties. The compound has a molecular formula of C12H15NO2 and a molar mass of 205.257 g·mol−1 .
準備方法
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride can be synthesized from 2,5-dimethoxy-4-iodophenethylamine (2C-I). The synthesis involves the substitution of the iodine atom with an ethynyl group. The reaction typically requires the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
化学反応の分析
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The ethynyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of structure-activity relationships of phenethylamines.
Biology: The compound is used to investigate the effects of phenethylamines on biological systems, particularly their interaction with neurotransmitter receptors.
Medicine: Research on this compound contributes to understanding the pharmacological properties of psychedelic compounds and their potential therapeutic uses.
作用機序
The mechanism of action of 2,5-dimethoxy-4-ethynylphenethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. The compound acts as a partial agonist at these receptors, leading to altered neurotransmitter release and subsequent psychedelic effects. The molecular targets include serotonin transporters and receptors, which play a crucial role in modulating mood, perception, and cognition .
類似化合物との比較
2,5-Dimethoxy-4-ethynylphenethylamine hydrochloride is similar to other phenethylamine derivatives such as:
2,5-Dimethoxy-4-iodophenethylamine (2C-I): The parent compound from which this compound is synthesized.
2,5-Dimethoxy-4-bromophenethylamine (2C-B): Another phenethylamine derivative with similar psychedelic properties.
2,5-Dimethoxy-4-ethylphenethylamine (2C-E): Known for its potent psychedelic effects.
The uniqueness of this compound lies in its ethynyl group, which imparts distinct chemical and pharmacological properties compared to its analogs.
特性
CAS番号 |
633290-73-0 |
|---|---|
分子式 |
C12H16ClNO2 |
分子量 |
241.71 g/mol |
IUPAC名 |
2-(4-ethynyl-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-4-9-7-12(15-3)10(5-6-13)8-11(9)14-2;/h1,7-8H,5-6,13H2,2-3H3;1H |
InChIキー |
AKGLSSGVCLTMIM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1CCN)OC)C#C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



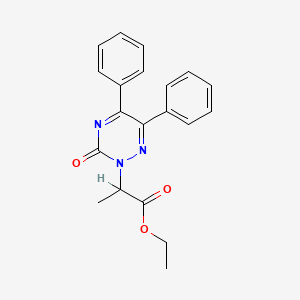
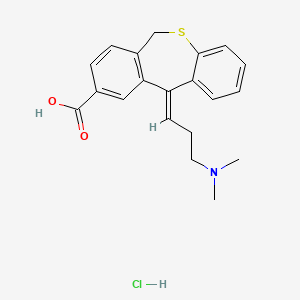
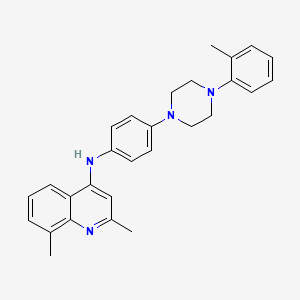

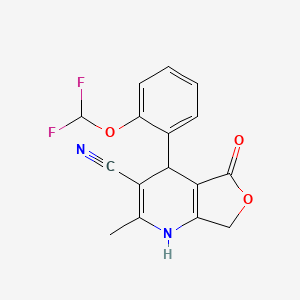

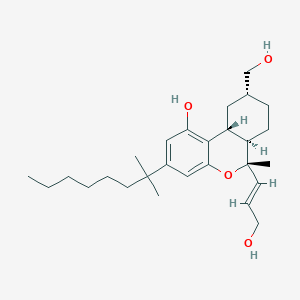

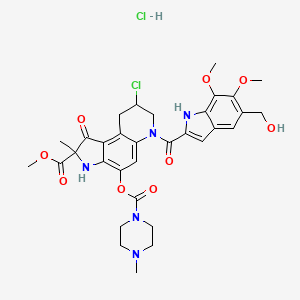
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)

